molecular formula C11H9NO2S B13196655 2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid

2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid

Cat. No.: B13196655
M. Wt: 219.26 g/mol
InChI Key: PGYCNMILYMYTBA-UHFFFAOYSA-N
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Description

2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid (CAS Number 77015-09-9) is a high-value chemical building block with a molecular formula of C11H9NO2S and a molecular weight of 219.26 g/mol . This compound features a phenylacetic acid scaffold linked to a 1,3-thiazole heterocycle, a structure frequently employed in the design and synthesis of novel active molecules. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities. As such, this acetic acid derivative serves as a key synthetic intermediate, particularly in the pharmaceutical industry, for constructing more complex target molecules. Its carboxylic acid functional group makes it a versatile precursor, readily available for amide coupling or esterification reactions to create a wide array of derivatives for screening and optimization . This product is strictly for Research Use Only and is intended for use by qualified professionals in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. For comprehensive handling and safety information, please consult the corresponding Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-[4-(1,3-thiazol-4-yl)phenyl]acetic acid

InChI

InChI=1S/C11H9NO2S/c13-11(14)5-8-1-3-9(4-2-8)10-6-15-7-12-10/h1-4,6-7H,5H2,(H,13,14)

InChI Key

PGYCNMILYMYTBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CSC=N2

Origin of Product

United States

Spectroscopic and Structural Characterization Approaches for 2 4 1,3 Thiazol 4 Yl Phenyl Acetic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule, their chemical environment, and their connectivity to neighboring protons. For a compound like 2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid, one would expect to see distinct signals for the protons on the thiazole (B1198619) ring, the phenyl ring, the methylene (B1212753) (-CH₂-) group of the acetic acid side chain, and the acidic proton of the carboxyl group.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and insight into the nature of the carbon atoms (e.g., aromatic, aliphatic, carbonyl).

As a representative example, the spectral data for a related compound, 2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-fluorophenyl) ethanone, illustrates the type of information obtained. mdpi.com The thiazolyl proton appears as a singlet at δ 7.1 ppm, while the aromatic protons are observed in the δ 7.4–8.2 ppm range. mdpi.com The methylene protons adjacent to the thiazole ring appear as a singlet at δ 4.4 ppm. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Thiazole Derivative mdpi.com Note: This data is for an analogous compound, 2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-fluorophenyl) ethanone, and serves to illustrate typical chemical shift ranges.

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiazolyl-H 7.1 (s) 109.0, 150.0, 169.0
Aromatic-H 7.4-8.2 (m) 115.5-132.0
Methylene (-CH₂-) 4.4 (s), 4.8 (s) 32.0, 35.0

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision, which in turn allows for the determination of its elemental formula. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern can provide valuable structural information. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight, and characteristic fragments would correspond to the loss of the carboxylic acid group or cleavage of the phenyl-thiazole bond.

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N and C=C stretching vibrations from the aromatic and heteroaromatic rings, and C-H stretching from the aromatic and aliphatic parts of the molecule. In related thiazole derivatives, C=N stretching is observed around 1616-1625 cm⁻¹, while aromatic C=C stretching appears near 1576 cm⁻¹. mdpi.comekb.eg

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad)
Carbonyl (C=O) C=O stretch 1720-1700
Aromatic/Heteroaromatic C=C and C=N stretch 1625-1450
Aromatic/Aliphatic C-H stretch 3100-2850

Crystallographic Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) , particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

For a compound like this compound, a crystallographic analysis would confirm the planarity of the phenyl and thiazole rings and determine the dihedral angle between them. It would also reveal the conformation of the acetic acid side chain. Furthermore, the analysis would identify intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the supramolecular structure.

As an illustrative example, the crystal structure of a related compound, N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, was determined using synchrotron X-ray diffraction. researchgate.net This analysis revealed that the molecule crystallizes in the monoclinic P2₁/c space group and that its structure is stabilized by an intramolecular N—H···O hydrogen bond. researchgate.net The dihedral angle between the thiazole and an adjacent phenyl ring was also precisely determined. researchgate.net

Interactive Data Table: Representative Crystal Data for a Phenyl-Thiazole Derivative researchgate.net Note: This data is for the analogous compound N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.901
b (Å) 5.5160
c (Å) 23.143
β (°) 105.32
Volume (ų) 1588.4

Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of pharmaceutical compounds and to quantify impurities. A reversed-phase HPLC method is commonly employed for compounds like this compound.

In this method, the sample is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water (often with an acid modifier like formic or phosphoric acid to control ionization) and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. nih.gov Components of the sample are separated based on their relative affinity for the stationary and mobile phases. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks detected, usually by a UV detector set at a wavelength where the compound absorbs strongly. nih.gov

Biological Activity Profiling of 2 4 1,3 Thiazol 4 Yl Phenyl Acetic Acid and Its Derivatives

In Vitro Antimicrobial Screening Methodologies

The antimicrobial potential of thiazole (B1198619) derivatives is well-documented, with studies demonstrating activity against a wide spectrum of bacteria and fungi. mdpi.com The amphiphilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, contributing to their antimicrobial effects. mdpi.com Research has shown that introducing different substituents to the thiazole framework can yield compounds with promising activity against various microbial strains. mdpi.com

The antibacterial efficacy of thiazole derivatives is commonly assessed using standardized methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion or cup plate method to measure the zone of inhibition. nih.govnih.gov These assays have been applied to a variety of thiazole-based compounds, including those with acetic acid functionalities.

Research has demonstrated that (5-substituted-2-methyl-1,3-thiazole-4-yl)acetic acids exhibit notable antibacterial properties. One derivative, (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid, showed particularly strong and broad-spectrum activity against various microbes, with the exception of gram-negative bacteria. nih.gov Similarly, newly synthesized catechol-derived thiazole compounds have been identified as potent inhibitors of bacterial growth, with reported MIC values as low as ≤ 2 µg/mL against strains like methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.com

Further studies have highlighted the effectiveness of other thiazole structures. One thiazole derivative demonstrated inhibitory effects against Shigella dysenteriae, Proteus mirabilis, and Listeria monocytogenes, with MIC values of 125 µg/mL, 1000 µg/mL, and 1000 µg/mL, respectively. nih.gov The corresponding zones of inhibition for this compound were 15.6 mm for S. dysenteriae and 9.3 mm for P. mirabilis. nih.gov In another study, benzo[d]thiazole derivatives, which represent a structural development from the basic thiazole ring, showed significantly improved in vitro antibacterial activity against both MRSA and Escherichia coli. nih.gov

Derivative TypeBacterial StrainTest MethodResultReference
Thiazole DerivativeShigella dysenteriaeMIC125 µg/mL nih.gov
Thiazole DerivativeProteus mirabilisMIC1000 µg/mL nih.gov
Thiazole DerivativeListeria monocytogenesMIC1000 µg/mL nih.gov
Thiazole DerivativeShigella dysenteriaeZone of Inhibition15.6 ± 0.2 mm nih.gov
Thiazole DerivativeProteus mirabilisZone of Inhibition9.3 ± 0.1 mm nih.gov
Thiazole DerivativeListeria monocytogenesZone of Inhibition8.1 ± 0.0 mm nih.gov
Benzo[d]thiazole DerivativesMRSA, E. coliCup Plate MethodSignificant Activity (50–75 µg/mL) nih.gov
Catechol-derived ThiazolesBacteria (e.g., MRSA)MIC≤ 2 µg/mL digitellinc.com

The antifungal properties of thiazole derivatives are evaluated using techniques like the agar (B569324) cup plate and micro-titration methods to determine MIC and Minimum Fungicidal Concentration (MFC). researchgate.netasianpubs.org A series of (5-substituted-2-methyl-1,3-thiazole-4-yl)acetic acids demonstrated effective antifungal activity. nih.gov Specifically, the derivative (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid was noted for its ability to surpass the often weak antifungal effects of preservatives like parabens. nih.gov

Investigations into other thiazole structures have yielded promising results. One study reported that a specific thiazole derivative exhibited an MIC of 8 µg/mL against both Cryptococcus neoformans and Candida albicans. asianpubs.org Another study on heteroaryl(aryl) thiazole derivatives found that the compounds displayed good antifungal activity, with one derivative in particular showing MIC values ranging from 0.06 to 0.23 mg/mL and MFC values from 0.11 to 0.47 mg/mL against a panel of fungi. nih.gov Benzo[d]thiazole derivatives have also been found to possess significant antifungal activity against Aspergillus niger. nih.gov

Derivative TypeFungal StrainResult (MIC)Reference
Thiazole Derivative 3hCryptococcus neoformans8 µg/mL asianpubs.org
Thiazole Derivative 3hCandida albicans8 µg/mL asianpubs.org
Thiazole Derivative 3iCryptococcus neoformans8 µg/mL asianpubs.org
Thiazole Derivative 3iTrichophyton mentagrophytes16 µg/mL asianpubs.org
Heteroaryl(aryl) Thiazole 9Various fungi0.06–0.23 mg/mL nih.gov
Benzo[d]thiazole DerivativesAspergillus nigerSignificant Activity (50–75 µg/mL) nih.gov

To elucidate the mechanisms underlying the antimicrobial activity of thiazole derivatives, researchers have conducted specific target-oriented investigations. While information on ribosomal subunit binding for [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is not detailed in the available literature, studies on related thiazole compounds have identified other molecular targets.

Molecular docking studies and enzyme assays have suggested that some thiazole derivatives exert their antibacterial effects by inhibiting crucial bacterial enzymes. nih.govekb.eg For instance, certain thiourea (B124793) and 4-nitrobenzamide (B147303) derivatives of thiazole were identified as potent inhibitors of DNA gyrase and topoisomerase IV, two enzymes essential for bacterial DNA replication. ekb.eg The IC50 values against these enzymes were 25.7 µM and 30.4 µM, respectively, comparable to the standard drug ciprofloxacin. ekb.eg Docking studies have also predicted that other thiazole derivatives interact with the active site of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis. nih.gov

For antifungal activity, a putative mechanism involves the inhibition of 14α-lanosterol demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in fungi. nih.gov This inhibition disrupts the integrity of the fungal cell membrane. The observation that the MIC values of certain thiazole derivatives against C. albicans increase significantly in the presence of an osmotic stabilizer like sorbitol further suggests that their mechanism may involve disruption of the fungal cell wall. researchgate.net

Anti-Inflammatory Activity Assessments

Thiazole derivatives, including those with a phenylacetic acid structure, have been extensively evaluated for their anti-inflammatory properties. The primary mechanism underlying this activity is often the inhibition of key enzymes in the arachidonic acid cascade, which is responsible for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net

In vitro enzyme inhibition assays are the cornerstone for assessing the anti-inflammatory potential of thiazole compounds. These assays measure the ability of a compound to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Cyclooxygenase (COX) Inhibition: Several studies have focused on the synthesis of thiazole derivatives as inhibitors of COX-1 and COX-2. A series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives demonstrated strong anti-inflammatory activity through potent inhibition of cyclooxygenase. nih.gov Research into 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives identified compounds with selective COX-1 inhibitory potential. cumhuriyet.edu.tr Other research has produced novel thiazole carboxamide derivatives that show selectivity for COX-2. For example, one such compound exhibited an IC50 of 0.958 µM for COX-2 and 2.65 µM for COX-1, yielding a selectivity ratio of 2.76 in favor of COX-2. acs.org Some thiazole derivatives have been found to be potent and selective inhibitors of the COX-2 enzyme, with activity comparable to celecoxib. nih.govnih.gov

Compound TypeEnzymeIC50Selectivity Index (COX-2/COX-1)Reference
Thiazole Carboxamide 2aCOX-12.65 µM2.76 acs.org
Thiazole Carboxamide 2aCOX-20.958 µM acs.org
Thiazole Carboxamide 2bCOX-10.239 µM1.25 acs.org
Thiazole Carboxamide 2bCOX-20.191 µM acs.org
Thiazolyl-hydrazine-methyl sulfonyl derivativeCOX-20.140 µM>714 nih.gov

Lipoxygenase (LOX) Inhibition: Thiazole derivatives have also been developed as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes. nih.gov A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were found to be direct inhibitors of 5-LOX. nih.gov In another study, organosilicon-containing thiazoles were evaluated as LOX inhibitors, with 2-(4-trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide emerging as the most potent, with an ID50 of 0.01 mmol. nih.gov

Anticancer Research Strategies

The anticancer potential of thiazole derivatives is an active area of investigation, with research strategies primarily centered on in vitro cytotoxicity screening against various human cancer cell lines. mdpi.comrsc.org These studies aim to identify compounds that can suppress the growth and proliferation of cancer cells, often by inducing programmed cell death (apoptosis). nih.gov

The MTT assay is a widely used method to determine the cytotoxic activity of compounds, yielding an IC50 value, which is the concentration required to inhibit 50% of cancer cell growth. mdpi.com A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was synthesized and evaluated against MCF-7 (breast) and HepG2 (liver) cancer cell lines. mdpi.comresearchgate.net Among them, one compound (4c) was found to be the most active, with IC50 values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells, which were more potent than the standard drug Staurosporine. mdpi.comresearchgate.net Further investigation revealed this compound induced cell cycle arrest and apoptosis. mdpi.comresearchgate.net

Other studies have explored different thiazole scaffolds. Thiazole-phthalimide derivatives showed strong cytotoxic activity against MDA-MB-468 (breast), PC-12 (pheochromocytoma), and MCF-7 cells, with IC50 values as low as 0.2 µM. nih.gov Arylidene-hydrazinyl-thiazoles also demonstrated excellent, dose-dependent cytotoxic potential against a panel of cancer cell lines including BxPC-3 (pancreatic), MOLT-4 (leukemia), and MCF-7, with one derivative showing IC50 values ranging from 1.69 to 2.2 µM. acs.org Similarly, hybrid molecules combining thiazole with amino acids have exhibited moderate to strong cytotoxicity against A549 (lung), HeLa (cervical), and MCF-7 cell lines, with some compounds showing IC50 values between 2.07 and 8.51 µM. rsc.org The cytotoxic effects of copper complexes with thiazole-based ligands have also been demonstrated against MCF7 cells. mdpi.com

Derivative TypeCancer Cell LineIC50 Value (µM)Reference
Hydrazinyl-thiazole-one (4c)MCF-7 (Breast)2.57 ± 0.16 mdpi.comresearchgate.net
Hydrazinyl-thiazole-one (4c)HepG2 (Liver)7.26 ± 0.44 mdpi.comresearchgate.net
Thiazole-phthalimide (5b)MCF-7 (Breast)0.2 ± 0.01 nih.gov
Thiazole-phthalimide (5k)MDA-MB-468 (Breast)0.6 ± 0.04 nih.gov
Thiazole-phthalimide (5g)PC-12 (Pheochromocytoma)0.43 ± 0.06 nih.gov
Arylidene-hydrazinyl-thiazole (4m)Various1.69 - 2.2 acs.org
Thiazole-amino acid hybrid (5a)A549 (Lung)2.07 ± 0.14 rsc.org
Thiazole-amino acid hybrid (5a)HeLa (Cervical)3.01 ± 0.21 rsc.org
Thiazole-amino acid hybrid (5a)MCF-7 (Breast)4.25 ± 0.11 rsc.org
Thiadiazole-thiazole hybrid (16b)HepG2-1 (Liver)0.69 ± 0.41 tandfonline.com
Pyrano[2,3-d]thiazole derivativeHepG-2, MCF-7Strong cytotoxicity researchgate.net
Copper(II) complex Cu(L3)Cl2MCF7 (Breast)82.64 mdpi.com
1,3-Thiazole analogue (4)MCF-7 (Breast)5.73 nih.gov

Cell Proliferation Inhibition Assays (e.g., MTT assay on cancer cell lines)

The evaluation of cytotoxic activity is a critical step in the discovery of potential anticancer agents. For thiazole derivatives, including analogs of 2-[4-(1,3-thiazol-4-yl)phenyl]acetic acid, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely employed method to determine their effect on cancer cell proliferation. researchgate.netresearchgate.net This colorimetric assay measures the metabolic activity of cells, which in living cells converts the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. researchgate.netresearchgate.net The intensity of the resulting color is proportional to the number of viable cells.

Numerous studies have demonstrated the antiproliferative potential of the thiazole scaffold against various human cancer cell lines. For instance, a series of benzimidazole-thiazole derivatives showed significant cytotoxic activity when tested against different cancer cell lines. nih.gov Similarly, other research has highlighted that thiazole derivatives can induce apoptosis and interfere with tubulin assembly, crucial processes in cancer progression. cumhuriyet.edu.tr The anticancer activity of these compounds is often quantified and compared using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Some novel thiazole derivatives have exhibited potent anticancer activity with IC50 values in the sub-micromolar range. cumhuriyet.edu.tr

While direct MTT assay data for this compound is not extensively detailed in the provided literature, studies on closely related structures offer valuable insights. For example, derivatives of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid have been synthesized and evaluated for their biological activities. nih.gov Furthermore, various 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole derivatives were tested against HT-29 colon cancer and MDA-MB-23 breast cancer cell lines using the MTT assay, with some compounds showing good activity. cumhuriyet.edu.tr These findings underscore the potential of the thiazole-phenylacetic acid framework as a basis for the development of new anticancer agents.

Table 1: Examples of Cytotoxic Activity of Thiazole Derivatives in Cancer Cell Lines This table is representative of the types of data found in the literature for thiazole derivatives and does not represent data for this compound itself unless specified.

Compound Type Cell Line Assay Activity (IC50) Reference
Benzimidazole-thiazole derivatives Various MTT Favorable vs. standards nih.gov
5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole HT-29 (Colon), MDA-MB-23 (Breast) MTT Good cumhuriyet.edu.tr
Novel thiazole derivatives Various MTT 0.05 µM - 0.67 µM cumhuriyet.edu.tr

Other Investigated Biological Activities

Derivatives of the thiazole nucleus are recognized for a broad spectrum of pharmacological activities beyond cytotoxicity. nih.govnih.govresearchgate.net These include anticonvulsant, antiviral, antitubercular, enzyme inhibitory, and antioxidant effects.

Anticonvulsant Activity: The thiazole scaffold is a key component in the development of new anticonvulsant agents. The therapeutic potential of these derivatives is often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. For instance, a series of 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones showed significant anticonvulsant activity in both MES and scPTZ screens, with some derivatives exhibiting median effective doses (ED50) as low as 13.4 mg/kg in the MES model. Another study on novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles reported ED50 values below 20 mg/kg in the pentylenetetrazole model for several compounds. These findings highlight the importance of the thiazole ring in designing potent antiepileptic drugs.

Antiviral Activity: Thiazole-containing compounds, known as thiazolides, have emerged as a class of broad-spectrum antiviral agents. Research has demonstrated their efficacy against a range of viruses. For example, specific thiazolide analogs have shown inhibitory activity against hepatitis C virus (HCV) replication in replicon assays. The antiviral spectrum of thiazolides also extends to influenza A, SARS-CoV-2, and Human Immunodeficiency Virus (HIV). researchgate.net The mechanism often involves targeting host-cell factors rather than viral proteins, which can reduce the likelihood of viral resistance.

Antitubercular Activity: The search for new drugs to combat tuberculosis has led to the investigation of various heterocyclic compounds, including thiazole derivatives. nih.gov These compounds have been evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In one study, a series of thiazolyl pyrazine (B50134) carboxamide derivatives were tested against the H37Rv strain of Mtb using the microplate Alamar Blue assay (MABA). Two compounds, 5c and 5h, demonstrated high antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml. Other research has also identified 2-amino-1,3,4-thiadiazole (B1665364) derivatives with significant inhibitory activity against Mtb H37Rv.

Antioxidant Activity: Many thiazole derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov These properties are typically assessed using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging method or the ferric reducing antioxidant power (FRAP) assay. Studies on novel thiazole and thiazolidinone derivatives incorporating phenolic fragments found that their antioxidant activity, in some cases, exceeded that of the standard antioxidant butylated hydroxytoluene (BHT). Similarly, the antioxidant potential of other thiazole derivatives has been confirmed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with some compounds showing IC50 values comparable to standards like gallic acid or ascorbic acid.

Enzyme Activity Modulation Studies

The thiazole moiety serves as a scaffold for designing inhibitors of various clinically relevant enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Cholinesterase inhibitors are crucial for the symptomatic treatment of Alzheimer's disease. The thiazole ring is a key structural feature in many newly synthesized AChE and BChE inhibitors. Numerous studies have reported the synthesis of thiazole derivatives and their evaluation using the Ellman method. For instance, certain thiazole-piperazine hybrids and other derivatives have shown potent AChE inhibitory activity, with IC50 values in the nanomolar to low micromolar range, sometimes comparable or even superior to the standard drug donepezil. While many derivatives show strong inhibition of AChE, their effect on BChE is often weaker, indicating a degree of selectivity.

Urease Inhibition: Urease is a key enzyme for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a valid therapeutic strategy. Thiazole derivatives have been investigated as potential urease inhibitors. A study on imidazo[2,1-b]thiazole (B1210989) derivatives identified compounds with potent, competitive inhibition of urease. The most active compound in this series exhibited an IC50 value of 2.94 µM, which was significantly more potent than the standard inhibitor thiourea (IC50 = 22.3 µM). Molecular docking studies suggest these compounds can effectively interact with the active site of the enzyme.

α-Glucosidase Inhibition: Inhibition of α-glucosidase is an important approach for managing type 2 diabetes by controlling postprandial hyperglycemia. Various series of thiazole derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase. In vitro assays have revealed that some coumarin-linked thiazole derivatives and other thiazole analogs can inhibit α-glucosidase with IC50 values in the low micromolar and even nanomolar range, demonstrating inhibitory potential significantly greater than the standard drug acarbose.

Table 2: Enzyme Inhibitory Activity of Selected Thiazole Derivatives This table presents a summary of findings for various thiazole derivatives and is not specific to this compound unless stated.

Enzyme Compound Series Activity (IC50) Reference
Acetylcholinesterase (AChE) Thiazole-cyclopropyl derivatives 0.079 µM (most potent)
Acetylcholinesterase (AChE) Benzothiazole derivatives 25.5 µg/mL (most potent)
Butyrylcholinesterase (BChE) Thiazole analogs 1.59 µM (most potent)
α-Glucosidase Coumarin linked thiazoles 0.14 µM to 9.38 µM
α-Glucosidase Benzothiazole-triazole derivatives 20.7 µM to 61.1 µM
Urease Imidazo[2,1-b]thiazole derivatives 2.94 µM (most potent)
Cyclooxygenase-1 (COX-1) 2-(4-((4-(phenyl)thiazol-2-yl)amino)phenyl)acetic acid Similar to reference nih.gov

Structure Activity Relationship Sar Studies of 2 4 1,3 Thiazol 4 Yl Phenyl Acetic Acid Analogs

Impact of Substituents on Thiazole (B1198619) Ring at C-2 and C-4 Positions

The thiazole ring is a key heterocyclic scaffold in many pharmacologically active compounds. researchgate.net Substitutions at its C-2 and C-4 positions can significantly influence the molecule's interaction with biological targets. The π-electron distribution of the aromatic thiazole ring makes it susceptible to various reactions, with electrophilic substitution typically occurring at the C-5 position and nucleophilic substitution at the C-2 position. dergipark.org.tr

In the context of analogs related to the 2-[4-(1,3-thiazol-4-yl)phenyl]acetic acid scaffold, modifications on the thiazole ring have been shown to modulate biological activity. For instance, in a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives, the nature of the substituent on the phenyl group at the C-4 position of the thiazole ring was a key determinant of antimicrobial efficacy. nih.gov The presence of either electron-donating or electron-withdrawing groups on a phenyl ring at C-4 influenced the antibacterial and antifungal profiles of the compounds. nih.gov

SAR studies on other classes of thiazole derivatives have provided further insights. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles investigated as anticancer agents, replacing the thiazole "B" ring with other heterocycles like oxazoline or oxazole led to significant changes in potency, highlighting the importance of the thiazole core itself. nih.gov In another study on antimicrobial thiazole derivatives, it was found that an additional aryl substituent on the thiazole ring was essential for both antibacterial and antifungal activities. nih.gov

The table below summarizes the impact of substituents on the thiazole ring from various studies on related compounds.

Scaffold/Series Thiazole Position Substituent (R) Observed Impact on Activity Reference
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-onesC-4 (via Phenyl)Electron-donating groups (e.g., -OCH3)Modulated antimicrobial activity nih.gov
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-onesC-4 (via Phenyl)Electron-withdrawing groups (e.g., -Cl)Modulated antimicrobial activity nih.gov
4-substituted methoxybenzoyl-aryl-thiazolesThiazole RingReplacement with oxazoleDecreased anticancer potency nih.gov
Thioether series with aryl substituentsThiazole RingAdditional aryl groupEssential for antibacterial and antifungal activity nih.gov

Role of Phenyl Ring Substitutions (e.g., trifluoromethyl, dimethoxy, halogen)

Substitutions on the central phenyl ring of the this compound framework play a pivotal role in defining the molecule's biological activity. The electronic properties (electron-donating or withdrawing), lipophilicity, and steric bulk of these substituents can affect target binding and pharmacokinetic properties.

In studies of various thiazole-containing compounds, halogen substitutions on the phenyl ring have been frequently associated with enhanced biological activity. For example, in a series of pyridazinone-thiazole hybrids, electron-withdrawing groups like chloro, bromo, and fluoro on the phenyl ring resulted in higher anticonvulsant seizure protection, with a 4-chlorophenyl substitution showing the highest activity. mdpi.com Similarly, for certain thiazole derivatives, the presence of para-halogen-substituted phenyl groups was found to be important for activity. mdpi.com In a study of benzothiazole-phenyl analogs, the introduction of fluorine atoms was explored to improve metabolic stability, and analogs with a trifluoromethyl group were found to be well-tolerated by target enzymes. nih.gov

Conversely, electron-donating groups can also enhance activity. In one study of cytotoxic agents, a methyl group (an electron-donating group) at the para-position of a phenyl ring was shown to increase activity against hepatocellular carcinoma cell lines. nih.gov The specific position and nature of the substituent are critical, as seen in a series of anticancer agents where m,p-dimethyl substitution in the phenyl ring was important for cytotoxic activity. nih.gov

A study on thiazole phenylacetic acid derivatives with antimicrobial and anti-inflammatory activities demonstrated that a compound with a 4-chlorophenyl substituent at the C-4 position of the thiazole was equipotent to the standard drug chloramphenicol against several bacterial strains. nih.gov

The following table presents findings on phenyl ring substitutions from various related thiazole derivatives.

Scaffold/Series Phenyl Ring Position Substituent Observed Impact on Activity Reference
Pyridazinone-thiazole hybrids6-position (of pyridazinone)-Cl, -Br, -FHigher anticonvulsant activity mdpi.com
Thiazole-pyridine hybrids4-position (of pyridine)-ClEnhanced anti-breast cancer efficacy nih.gov
Benzothiazole-phenyl analogsOrtho and Para positions-CF3Well tolerated by target enzymes (sEH/FAAH) nih.gov
Cytotoxic thiazole derivativesPara-position-CH3Increased cytotoxic activity nih.gov
Thiazole phenylacetic acid derivativesC-4 (of thiazole)4-ChlorophenylPotent antibacterial activity nih.gov

Influence of Acetic Acid Moiety Modifications

The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their mechanism of action, particularly for inhibitors of cyclooxygenase (COX) enzymes. ankara.edu.trankara.edu.tr In analogs of this compound, modifications to this carboxylic acid group can profoundly alter the compound's biological profile, including its potency, selectivity, and physical properties like solubility.

Transforming the carboxylic acid into other functional groups such as amides or esters is a common strategy in medicinal chemistry. For example, in a study focused on developing novel anticancer agents, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were synthesized. The evaluation of these acetamide compounds revealed potent cytotoxic activity against several cancer cell lines. ijcce.ac.ir This suggests that replacing the carboxylic acid with an amide linkage can be a viable strategy for generating biologically active molecules within this structural class.

In another area, the synthesis of N-acetamides from 2-aminobenzothiazoles using acetic acid as the acetylating agent yielded compounds with moderate to good antifungal activity. umpr.ac.id This highlights that even subtle modifications, such as converting a primary amine to an acetamide, which shares structural features with a modified acetic acid moiety, can impart significant biological effects. The conversion of a carboxylic acid to an amide can change the molecule's hydrogen bonding capacity, polarity, and ability to interact with target proteins, thereby leading to a different or enhanced biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the design of more potent analogs.

For thiazole derivatives, various QSAR studies have been successfully conducted to model their activity against different biological targets. These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include:

Topological descriptors: Describing atomic connectivity.

Electronic descriptors: Relating to charge distribution and orbital energies (e.g., ELUMO).

Geometric (3D) descriptors: Describing the 3D shape of the molecule (e.g., GETAWAY, 3D-MoRSE).

Physicochemical descriptors: Such as molar refractivity (MR) and the logarithm of the partition coefficient (LogP).

Once descriptors are calculated, statistical methods are employed to build the QSAR model. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation correlating activity with the most relevant descriptors.

Partial Least Squares (PLS): A regression method suitable when there are many, potentially correlated, descriptors.

Artificial Neural Networks (ANN): A non-linear machine learning approach that can model complex relationships between structure and activity. nih.gov

A QSAR study on a series of thiazole derivatives as PIN1 inhibitors utilized MLR, PLS, and ANN methods. The resulting models were validated internally (cross-validation) and externally (using a test set) to ensure their predictive power. The best models showed high correlation coefficients (R²) and were used to predict the activity of new, untested compounds. Another QSAR analysis was performed on 56 2-aminothiazol-4(5h)-one derivatives as 11β-HSD1 inhibitors, using an ANN algorithm to develop a highly accurate predictive model (R² = 0.9482). nih.gov These examples demonstrate the utility of QSAR in systematically exploring the SAR of thiazole-containing compounds and accelerating the discovery of new drug candidates.

Chemical Derivatization and Scaffold Modification of 2 4 1,3 Thiazol 4 Yl Phenyl Acetic Acid

The structural framework of 2-[4-(1,3-thiazol-4-yl)phenyl]acetic acid presents multiple sites for chemical modification, making it a versatile scaffold for the development of new chemical entities. These modifications can be broadly categorized into reactions involving the carboxylic acid moiety, functionalization of the phenyl ring, alterations to the thiazole (B1198619) ring, and the construction of hybrid molecules. Such derivatizations are crucial in medicinal chemistry for exploring structure-activity relationships and optimizing the physicochemical properties of the lead compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves coupling thiazole derivatives with phenylacetic acid precursors. For example, heating 4-(1,3-thiazol-4-yl)phenyl intermediates with chloroacetic acid under reflux conditions in ethanol or aqueous NaOH (50–60°C) can yield the target compound. Reaction optimization may include microwave-assisted synthesis to reduce time and improve purity, as demonstrated in analogous triazole-thioacetic acid syntheses . Purification typically involves recrystallization from ethanol or acetone, followed by thin-layer chromatography (TLC) to confirm homogeneity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its derivatives?

  • Methodological Answer : Elemental analysis (C, H, N, S) and IR spectroscopy are critical for verifying functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹). For advanced confirmation, 1^1H and 13^13C NMR can resolve aromatic protons (δ 7.2–8.5 ppm) and the acetic acid side chain (δ 3.6–4.0 ppm for -CH₂-). Mass spectrometry (ESI-MS or HRMS) provides molecular ion validation .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is recommended for purity assessment. A reversed-phase C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can separate impurities. Purity >98% is typically required for pharmacological studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in pharmacological data (e.g., antimicrobial vs. cytotoxic effects) may arise from structural variations (e.g., substituents on the thiazole ring). Systematic SAR studies should compare derivatives with controlled modifications (e.g., -CH₃, -Cl, -OCH₃ groups). Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and validate results across multiple cell lines or bacterial strains .

Q. How can computational modeling guide the design of this compound analogs with enhanced target binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) identifies key binding interactions. Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. QSAR models can prioritize derivatives with optimal logP, polar surface area, and steric parameters for synthesis .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Identify major metabolites using fragmentation patterns. Compare half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) to established drugs. For in vivo validation, administer radiolabeled compound and track excretion profiles in urine/feces .

Q. How do salt forms of this compound influence solubility and bioavailability?

  • Methodological Answer : Prepare sodium or potassium salts by reacting the free acid with equimolar NaOH/KOH in ethanol. Assess solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). For bioavailability, conduct pharmacokinetic studies in rodents, comparing AUC(0–24h) and Cmax_{max} of salt vs. free acid forms .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction conditions (temperature, solvent ratios, catalyst purity) and document deviations. Use statistical tools (e.g., Design of Experiments, DoE) to identify critical variables (e.g., reaction time, reagent equivalents). Cross-validate results with independent labs .

Q. What methods mitigate interference from by-products during biological screening of this compound?

  • Methodological Answer : Include negative controls (e.g., reaction solvents, unsubstituted phenylacetic acid) in assays. Use LC-MS to confirm compound integrity post-screening. For cell-based assays, pre-treat compounds with antioxidants (e.g., ascorbic acid) to rule out oxidative by-product interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.